molecular formula C16H24N2O3 B135198 Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate CAS No. 138227-63-1

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

Cat. No. B135198
M. Wt: 292.37 g/mol
InChI Key: WEIBGUDKHYWNMW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active molecules. Although the specific compound is not directly mentioned in the provided papers, related compounds with tert-butyl and piperidine moieties are frequently used in the synthesis of pharmaceuticals and other nitrogen-containing heterocycles.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with high yields. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with a 52% yield, employing CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur followed by coupling with an aromatic aldehyde to afford Schiff base compounds is another example of the synthetic utility of tert-butyl piperidine derivatives .

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed that the piperazine ring adopts a chair conformation, and the compound forms chains in the crystal via C—H⋯O hydrogen bonds . The molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is stabilized by intramolecular hydrogen bonds, as determined by X-ray crystallographic analysis .

Chemical Reactions Analysis

The tert-butyl piperidine derivatives are versatile intermediates that can undergo various chemical reactions. For instance, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, demonstrating the reactivity of such compounds . These reactions are crucial for the development of small molecule anticancer drugs and other therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are often elucidated using spectroscopic methods and computational studies. For example, the synthesis and characterization of 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid included infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). Density functional theory (DFT) calculations were used to determine the optimal molecular structure and to study the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds .

Scientific Research Applications

Graphical Synthetic Routes and Industrial Applications

  • Synthesis of Vandetanib : A study by Mi (2015) explored the synthetic routes of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. The research analyzed various synthetic pathways and highlighted the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a precursor in a method offering higher yield and commercial value for industrial-scale production (W. Mi, 2015).

Environmental and Toxicological Research

  • Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants : Liu and Mabury (2020) reviewed the environmental presence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds structurally related to tert-butyl derivatives. The study emphasized the detection of SPAs in various environments and their potential health risks, suggesting future research directions to mitigate environmental pollution and develop safer SPAs (Runzeng Liu & S. Mabury, 2020).

Catalysis and Organic Synthesis

  • Use in Organic Synthesis : Research by Tateiwa and Uemura (1997) reviewed the use of metal cation-exchanged clays as catalysts in organic synthesis, including reactions facilitated by tert-butyl groups. This study demonstrated the versatility of these catalysts in various organic transformations, offering insights into sustainable and efficient synthetic methods (Jun-ichi Tateiwa & S. Uemura, 1997).

Pharmacological Studies and Potential Applications

  • Pharmacological Activities of Piperidine Derivatives : Sikazwe et al. (2009) explored the contributions of arylalkyl substituents in piperidine derivatives on the potency and selectivity at D2-like receptors. This study highlights the significance of structural modifications, such as those possible with tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate, in developing new pharmacologically active compounds (D. Sikazwe et al., 2009).

Safety And Hazards

This compound is known to cause skin irritation and serious eye irritation . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, it’s advised to wash with plenty of water .

Future Directions

The future directions of “Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate” could involve its use in the development of new PROTACs for targeted protein degradation . This could potentially lead to the discovery of new therapeutic agents for various diseases.

properties

IUPAC Name

tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIBGUDKHYWNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60930031
Record name tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate

CAS RN

138227-63-1
Record name tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60930031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

4-(4-Nitrophenoxy)piperidine-1-carboxylic acid tert-butyl ester (53.687 g) was hydrogenated using 7.5% palladium carbon (8.05 g) in a mixture of tetrahydrofuran (215 ml) and ethanol (215 ml) at 3 atm over 3 hours. After completion of the reaction, the reaction mixture was filtered through celite and the solvent was evaporated. Hexane was added to the obtained residue, and the obtained solid was collected by filtration and dried under reduced pressure to give the title compound (42.157 g).
Quantity
53.687 g
Type
reactant
Reaction Step One
Quantity
215 mL
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solvent
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215 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
8.05 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.74 g (8.5 mmol) of 1-t-butoxycarbonyl-4-(4-nitrophenoxy)piperidine was dissolved in 20 ml of ethanol. 20 mg of 10% palladium/carbon was added to the solution, and they were stirred at room temperature in 1 atm. hydrogen atmosphere for 3 hours. Palladium/carbon was removed by the suction filtration. The filtrate was once concentrated and then treated with dichloromethane as extractant in an ordinary manner to obtain the title compound.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 4-(1-t-butoxycarbonylpiperidin-4-yloxy)nitrobenzene (11.9 g) in methanol (100 ml) was added palladium on carbon (1.9 g) and the mixture was stirred under a hydrogen atmosphere at room temperature for 4 hours. The reaction mixture was filtered and the filtrate was concentrated in vacuo. The residue was purified by chromatography on a silica gel column using hexane/ethyl acetate=1/1 as an eluant to give the desired compound (10.7 g, yield 99%) as a pale red solid.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
Yield
99%

Synthesis routes and methods V

Procedure details

Pd/C (10%; 510 mg) was added to a solution of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate (A111) (2.21 g, 6.86 mmol) in methanol (30 mL) and the resulting mixture was stirred under a hydrogen atmosphere overnight. The mixture was filtered through Celite and the filtrate concentrated under reduced pressure to afford the title compound A112 (1.13 g, 56%); 1H NMR (300 MHz, CDCl3); δ 6.68 (d, J=8.8 Hz, 2H), 6.52 (d, J=8.7 Hz, 2H), 4.17 (m, 1H), 3.63 (m, 4H), 3.20 (m, 2H), 1.78 (m, 2H), 1.61 (m, 2H), 1.40 (s, 9H). LCMS-B: rt 5.05 min; m/z 293.2 [M+H]+.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
510 mg
Type
catalyst
Reaction Step One

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